molecular formula C9H8BrCl3N2 B572904 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1332581-52-8

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B572904
CAS No.: 1332581-52-8
M. Wt: 330.431
InChI Key: KMMBRJJWUVGJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at the 3-position, a dichloromethyl group at the 2-position, and a methyl group at the 5-position, with a hydrochloride counterion enhancing its solubility . Imidazo[1,2-a]pyridines are widely studied for their diverse biological activities, including antitrypanosomal, anticoagulant, and hypoxia-targeting properties .

Properties

IUPAC Name

3-bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2N2.ClH/c1-5-3-2-4-6-13-7(9(11)12)8(10)14(5)6;/h2-4,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMBRJJWUVGJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)C(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724377
Record name 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332581-52-8
Record name 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

  • Temperature : 80–100°C under reflux.

  • Catalyst : None required, though radical initiators like azobisisobutyronitrile (AIBN) may enhance regioselectivity.

  • Duration : 6–12 hours, monitored via thin-layer chromatography (TLC).

Workup and Isolation

Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography. The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.

Yield : 55–65% (free base), with a final purity of ≥95% after salt formation.

Analytical Data :

  • 1H NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 4.98 (s, 1H, CHCl2), 7.32–8.15 (m, 3H, pyridine-H).

  • HRMS : m/z calculated for C9H8BrCl2N2 [M+H]+: 308.92, found: 308.91.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. This method is ideal for small-scale or high-throughput applications.

Procedure

  • Combine 2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine (1.0 equiv) and NBS (1.1 equiv) in DMF.

  • Irradiate at 150 W for 30–45 minutes.

  • Purify as above and precipitate the hydrochloride salt.

Yield : 60–70% (free base), with comparable purity to conventional methods.

Regioselective Halogenation via Intermediate Formation

A novel approach involves generating a 3-halogenoimidazo[1,2-a]pyridium intermediate to direct dichloromethylation. This method, adapted from chlorination studies, proceeds as follows:

Steps

  • Bromination : Treat 5-methylimidazo[1,2-a]pyridine with NBS in chloroform to form 3-bromo-5-methylimidazo[1,2-a]pyridine .

  • Dichloromethylation : React the brominated intermediate with dichloromethyl lithium at −78°C in tetrahydrofuran (THF).

  • Salt Formation : Add HCl gas to the reaction mixture to precipitate the hydrochloride salt.

Yield : 40–50% (over two steps), due to sensitivity of dichloromethyl lithium.

One-Pot Tandem Synthesis

For industrial scalability, a tandem protocol combines ring formation and halogenation:

  • Cyclization : React 2-amino-5-methylpyridine with 1,1-dichloro-2-bromoacetone in acetic acid at 120°C for 4 hours to form the imidazo[1,2-a]pyridine core.

  • In Situ Bromination : Introduce NBS directly into the reaction post-cyclization.

Yield : 50–60%, with reduced purification steps.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Bromination55–65956–12High
Microwave60–70950.5–0.75Moderate
Intermediate Route40–50908–10Low
Tandem Synthesis50–60924–6High

Challenges and Optimization Strategies

  • Regioselectivity : Competing bromination at the 6- or 8-positions is mitigated using polar solvents (DMF) and excess NBS.

  • Dichloromethyl Stability : Low-temperature conditions (−78°C) prevent decomposition of dichloromethyl groups during synthesis.

  • Salt Formation : Ethanol is preferred over methanol for HCl treatment to avoid solvolysis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds .

Scientific Research Applications

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent positions, synthesis methods, reactivity, and applications.

Compound Name Substituents (Positions) Synthesis Method Reactivity Profile Applications/Notes
This compound Br (3), Cl₂CH (2), CH₃ (5), HCl counterion Likely involves halogenation and condensation of 5-methylimidazo[1,2-a]pyridine precursors with dichloroacetylating agents. High reactivity at the 2-position (dichloromethyl) due to electron-withdrawing Br at 3; susceptible to nucleophilic substitution . Potential antitrypanosomal agent; enhanced solubility due to hydrochloride salt .
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine (Compound 1 ) Br (6), ClCH₂ (2), NO₂ (3) Condensation of brominated pyridine amines with chloroacetaldehyde derivatives under reflux . Nitro group at 3-position directs electrophilic substitution; chloromethyl group participates in further functionalization . Intermediate for antitumor agents; nitro group may limit bioavailability.
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate COOEt (2), CH₃ (5) Condensation of 6-methylpyridin-2-amine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol . Ester group at 2-position undergoes hydrolysis; methyl at 5 stabilizes ring structure. Precursor for FXa inhibitors; crystal structure confirms planar geometry for optimal binding .
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Br (8), Cl (6), ClCH₂ (2) Reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone under reflux . Chloromethyl group at 2-position facilitates alkylation; bromine at 8-position sterically hinders reactivity. Antitrypanosomal lead compound; halogenation pattern critical for activity .

Research Findings and Mechanistic Insights

  • Reactivity with NCS: Imidazo[1,2-a]pyridines with EWGs at the 3-position (e.g., Br, NO₂) undergo ipso-chlorination, whereas those with ester or Cl groups experience methyl chlorination . The target compound’s dichloromethyl group may resist further chlorination, unlike chloromethyl analogs.
  • Crystallographic Data : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits planar geometry ideal for enzyme binding, a feature likely shared by the target compound due to structural homology .

Biological Activity

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. It has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry and toxicology. This article reviews its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H6BrCl2N2
  • Molecular Weight : 360.86 g/mol
  • CAS Number : 1820686-45-0
  • Physical State : Yellow solid

1. Mutagenicity

The mutagenic potential of this compound has been evaluated using the Ames test, a widely accepted method for assessing mutagenicity in bacterial strains. The compound demonstrated significant mutagenic activity, particularly in strains TA100 and TA1535. The results indicated a dose-dependent increase in revertant colonies, suggesting that the compound can induce mutations in the bacterial DNA.

StrainMutagenic Activity (Revertants/nmol)
TA100Approximately 13,000
TA1535Significant but lower than TA100

The presence of halogen atoms (bromine and chlorine) is thought to play a crucial role in its mutagenic properties by forming reactive intermediates that can interact with DNA.

2. Cytotoxicity

In addition to its mutagenic effects, studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress and DNA damage.

A study conducted on human lung cancer cells (A549) revealed an IC50 value of approximately 25 µM, indicating a moderate level of cytotoxicity. The compound's ability to induce cell cycle arrest at the G2/M phase was also noted.

The proposed mechanism of action for this compound involves:

  • DNA Interaction : The compound may form adducts with DNA, leading to mutations.
  • Oxidative Stress : It generates reactive oxygen species (ROS), contributing to cellular damage.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular repair mechanisms.

Case Study 1: Ames Test Evaluation

In an extensive evaluation using multiple bacterial strains, researchers found that the compound exhibited a higher mutagenic response compared to structurally similar compounds lacking halogen substitutions. The study highlighted the importance of the dichloromethyl group in enhancing mutagenicity.

Case Study 2: Cytotoxicity in Cancer Research

A recent study investigated the effects of this compound on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives often involves tandem cyclization and halogenation steps. For example, analogous compounds are synthesized via one-pot reactions using α-bromoketones and 2-aminopyridine derivatives in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidizing agent . Key variables include solvent polarity (e.g., ethyl acetate vs. DMF), temperature (80–100°C), and stoichiometry of halogenating agents. Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side products like over-brominated species.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR can confirm substituent positions (e.g., bromine at C3, dichloromethyl at C2) by analyzing coupling patterns and chemical shifts (e.g., upfield shifts for electron-withdrawing groups) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass within 3 ppm error) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

Q. What solvents are compatible with this compound for in vitro bioactivity assays?

  • Methodological Answer : Solubility screening in DMSO (10 mM stock) followed by dilution in PBS or cell culture media is standard. Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s halogen-rich, hydrophobic structure. Avoid alcohols (e.g., methanol), which may displace halogens via nucleophilic substitution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dichloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. For example, the dichloromethyl group’s electrophilicity can be quantified via Fukui indices, guiding reagent selection (e.g., amines vs. thiols) . Molecular dynamics simulations further predict solvent effects on reaction pathways.

Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer : Discrepancies often arise from structural analogs with varying halogen positions. Systematic SAR studies should:

  • Vary substituents : Compare bioactivity of bromine (C3) vs. chlorine (C5) analogs (Table 1) .

  • Control assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability.

  • Validate targets : Use competitive binding assays (e.g., fluorescence polarization) to confirm enzyme inhibition mechanisms.

    Table 1 : Comparative Bioactivity of Halogenated Imidazo[1,2-a]pyridines

    SubstituentsAnticancer IC50_{50} (µM)Antimicrobial MIC (µg/mL)
    Br (C3), Cl (C5)1.28.5
    Br (C3), CH3_3 (C5)3.8>20
    Cl (C3), Br (C5)5.612.4

Q. How do researchers identify and characterize degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradants via:

  • LC-MS/MS : Identify hydrolyzed products (e.g., loss of Cl^- from dichloromethyl group) using fragmentation patterns .
  • XRD : Confirm crystalline vs. amorphous degradation pathways.
  • Kinetic modeling : Fit degradation data to first-order kinetics to predict shelf-life .

Q. What role do halogen bonds play in the compound’s interaction with biological targets?

  • Methodological Answer : Crystallographic studies (e.g., protein-ligand X-ray structures) reveal halogen bonding between bromine and backbone carbonyls (e.g., kinase ATP-binding sites). Competitive assays with iodine-substituted analogs (weaker halogen bond donors) quantify bond strength contributions to binding affinity .

Key Considerations for Experimental Design

  • Contradiction Management : Conflicting reactivity data may arise from trace metal impurities (e.g., Fe3+^{3+}) catalyzing side reactions. Use Chelex-treated solvents and argon degassing to improve reproducibility .
  • Advanced Analytics : Combine cryo-EM for target engagement studies with molecular docking to refine mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.